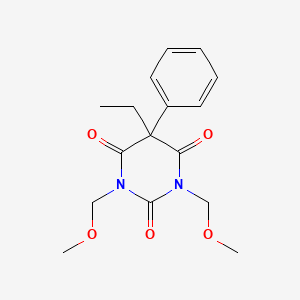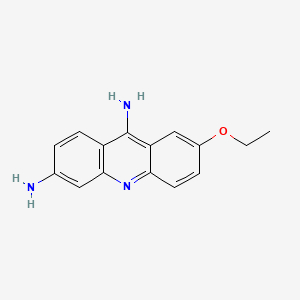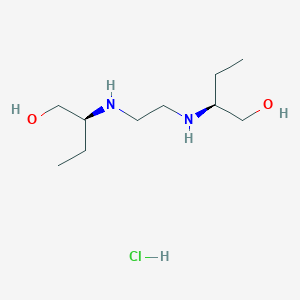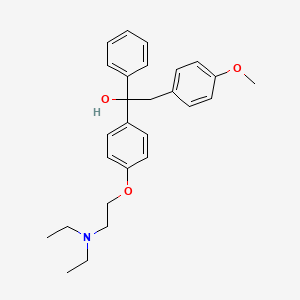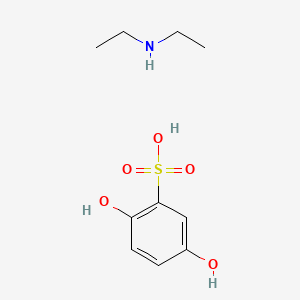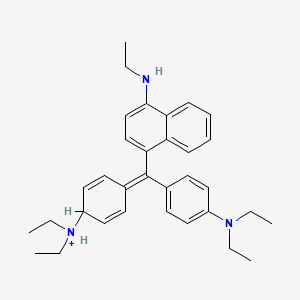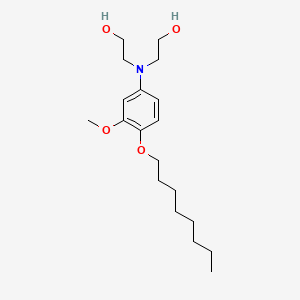
Germacrone
概要
説明
ゲルマクロンは、ショウガ科に属する植物であるウコン(Curcuma wenyujin)の根茎に主に含まれる生物活性天然化合物です . ゲルマクロンはセスキテルペンであり、抗炎症、抗がん、抗ウイルス、神経保護作用など、さまざまな薬理作用で知られています . ゲルマクロンは、近年、医学や産業のさまざまな分野における潜在的な治療応用が期待されており、注目を集めています .
製造方法
合成経路と反応条件
ゲルマクロンは、さまざまな方法で合成することができます。 一般的な方法の1つは、ゲルマクロンを多く含む原材料から抽出を行い、その後、45℃以下の温度で有機溶媒を用いた超音波抽出を行うことです . 抽出物は、ロータリーエバポレーターを用いて濃縮した後、シリカゲル-アルミナ複合カラムを用いたクロマトグラフィーにかけられます . 混合溶媒を用いたグラジエント溶出を行い、溶媒はリサイクルされます。 最後に、石油エーテル-アセトンまたはシクロヘキサン-エタノールを用いた再結晶によって、ゲルマクロンが得られます .
工業的な製造方法
高速逆流クロマトグラフィー(HSCCC)は、ウコン(Curcuma wenyujin)の精油からゲルマクロンを分離精製するために用いられるもう1つの方法です . この技術は、石油エーテル、エタノール、ジエチルエーテル、水からなる、特定の比率の二相溶媒系を用いています . HSCCCは、化合物を非破壊的に分離することが可能であり、高純度のゲルマクロンを分離するために成功裏に用いられています .
科学的研究の応用
Germacrone has been extensively studied for its scientific research applications in various fields:
作用機序
Safety and Hazards
将来の方向性
Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines, trying to explore their anticancer mechanism . Structural modification and analogue design are worthy of further study in the future .
生化学分析
Biochemical Properties
Germacrone plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of c-Met kinase, an enzyme that is overexpressed in many cancers . . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, this compound induces G0/G1-phase cell cycle arrest and promotes apoptosis . It also enhances the formation of autophagosomes, which are involved in the degradation and recycling of cellular components . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and affects gene expression related to cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits c-Met kinase, thereby disrupting signaling pathways that promote cancer cell growth . This compound also inhibits HBXIP, leading to cell cycle arrest and apoptosis in gastric cancer cells . Additionally, this compound down-regulates the expression of proteins involved in melanogenesis, such as TYR, TRP-1, TRP-2, Rab27a, Cdc42, and MITF, via the activation of the MAPK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that this compound maintains its ability to induce cell cycle arrest and apoptosis in cancer cells over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and proteins involved in the MAPK signaling pathway These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s antitumor effects
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Studies have shown that this compound accumulates in tumor tissues, enhancing its antitumor activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
Germacrone can be synthesized through various methods. One common approach involves the extraction from raw materials rich in this compound, followed by ultrasonic extraction using an organic solvent at temperatures below 45°C . The extract is then subjected to rotary evaporation and concentration, followed by chromatography using a silica gel-alumina composite column . Gradient elution is performed on the mixed solvent, and the solvent is recycled. Finally, recrystallization using petroleum ether-acetone or cyclohexane-ethanol yields this compound .
Industrial Production Methods
High-speed counter-current chromatography (HSCCC) is another method used for the preparative isolation and purification of this compound from the essential oil of Curcuma wenyujin . This technique involves the use of a two-phase solvent system composed of petroleum ether, ethanol, diethyl ether, and water in a specific ratio . HSCCC allows for the non-destructive separation of compounds and has been successfully applied to isolate this compound with high purity .
化学反応の分析
反応の種類
ゲルマクロンは、酸化、還元、異性化などのさまざまな化学反応を起こします . 例えば、アセトフェノン存在下でのゲルマクロンの光化学異性化により、さまざまな異性体の混合物が生成されます .
一般的な試薬と条件
ゲルマクロンを含む反応に用いられる一般的な試薬には、光化学異性化に用いられるアセトフェノンがあります . これらの反応の条件は、目的とする生成物や反応の種類によって異なります.
生成される主な生成物
ゲルマクロンの反応で生成される主な生成物には、1(10)Z,4E-ゲルマクロンや1(10)Z,4Z-ゲルマクロンなどのさまざまな異性体や誘導体が含まれます .
科学研究への応用
ゲルマクロンは、さまざまな分野における科学研究への応用について、広く研究されてきました:
類似化合物との比較
特性
IUPAC Name |
(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULGCQHVOVVRN-SWZPTJTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6902-91-6 | |
| Record name | Germacrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germacrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germacrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERMACRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
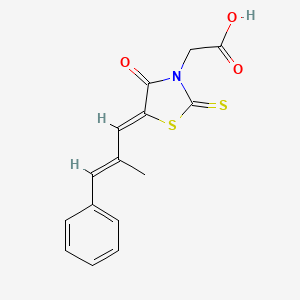

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

